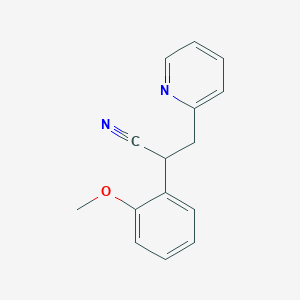
2-(2-Methoxyphenyl)-3-(2-pyridyl)propionitrile
Cat. No. B8384674
M. Wt: 238.28 g/mol
InChI Key: ZNHSRODRERQRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05240925
Procedure details


This intermediate (80 g.) was prepared using the procedure described in Example 14a except using 50 g. (0.339 mole) of (2-methoxyphenyl)acetonitrile, 56 g. (0.339 mole) of 2-(chloromethyl)pyridine hydrochloride, 60 g. (0.746 mole) of 50% aqueous sodium hydroxide, and 200 ml. of DMSO.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].Cl.Cl[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1.[OH-].[Na+]>CS(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[C:10]#[N:11] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.339 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.339 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCC1=NC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.746 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This intermediate (80 g.) was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=CC=C1)C(C#N)CC1=NC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
